

what is the chemical structure of Oxazinin 3

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An In-depth Technical Guide to Oxazinin 3

This technical guide provides a comprehensive overview of the current scientific understanding of **Oxazinin 3**, a member of the oxazinin family of marine natural products. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the chemical properties, synthesis, and known biological context of this compound.

Chemical Structure and Properties

Oxazinin 3 is a heterocyclic organic compound belonging to the 3-alkylindoles class. Its chemical identity has been established through spectroscopic methods and is cataloged in chemical databases.

Table 1: Chemical Properties of Oxazinin 3



Property	Value	Source	
IUPAC Name	5-[(4-hydroxyphenyl)methyl]-2- (1H-indol-3-yl)morpholin-3-one	PhytoBank	
Chemical Formula	C19H18N2O3	PhytoBank	
Average Molecular Weight	322.364 g/mol	PhytoBank	
Monoisotopic Molecular Weight	322.131742448 g/mol	PhytoBank	
SMILES	OC1=CC=C(CC2COC(C3=CN C4=CC=CC=C34)C(=O)N2)C= C1	PhytoBank	
InChI Key	WFTQEKLALHHTOX- UHFFFAOYSA-N	PhytoBank	

Synthesis of Oxazinin 3

The total synthesis of **Oxazinin 3** was first reported in a 2004 publication in Tetrahedron Letters. This work also established the absolute stereochemistry of the molecule. While the full, detailed experimental protocol from this publication is not publicly available, the reference provides the foundational methodology for the chemical synthesis of this natural product.

Reference:

 Couladouros, E. A., Moutsos, V. I., & Pitsinos, E. N. (2004). Synthetic studies towards oxazinins. An expedient first total synthesis and proof of the absolute stereochemistry of oxazinin-3. Tetrahedron Letters, 45(41), 7779-7781.

Biological Activity and Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the specific biological activity of **Oxazinin 3**. However, studies on related compounds within the oxazinin family provide context for its potential bioactivity. For instance, Oxazinin A, a related pseudodimeric natural product, has demonstrated antimycobacterial and cytotoxic activities, as well as modest antagonism of transient receptor potential (TRP) channels.



Table 2: Biological Activity of the Related Compound Oxazinin A

Activity	Target	IC50 / LC50	Source
Antimycobacterial	Mycobacterium tuberculosis	IC50: 2.9 μM	
Cytotoxicity	Human CEM-TART T- cell leukemia line	LC50: 4.7 μM	N/A
TRP Channel Inhibition	TRPM8	IC50: 6.6 μM	N/A
TRP Channel Inhibition	TRPV4	IC₅o: 50.8 μM	N/A

It is important to note that these values are for Oxazinin A and not **Oxazinin 3**. Further research is required to determine the specific biological profile of **Oxazinin 3**.

Experimental Protocols

Given the absence of specific published protocols for the biological evaluation of **Oxazinin 3**, a representative protocol for a standard cytotoxicity assay is provided below. This method, a Resazurin-based Cell Viability Assay, is a common and reliable method for assessing the cytotoxic effects of novel compounds.

Resazurin-Based Cell Viability Assay Protocol

1. Objective: To determine the cytotoxic effect of **Oxazinin 3** on a selected cancer cell line (e.g., A549, HeLa) by measuring cell viability.

2. Materials:

- Selected cancer cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well clear-bottom black plates



- Oxazinin 3 stock solution (e.g., 10 mM in DMSO)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
- Phosphate Buffered Saline (PBS)
- Multichannel pipette
- Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
- 3. Procedure:
- Cell Seeding:
 - Trypsinize and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of Oxazinin 3 in complete medium from the stock solution. A typical concentration range would be from 0.1 μM to 100 μM.
 - Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of Oxazinin 3) and a positive control for cytotoxicity (e.g., Doxorubicin).
 - Carefully remove the medium from the wells and add 100 μL of the prepared compound dilutions or controls.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Resazurin Assay:
 - After the incubation period, add 20 μL of the resazurin solution to each well.

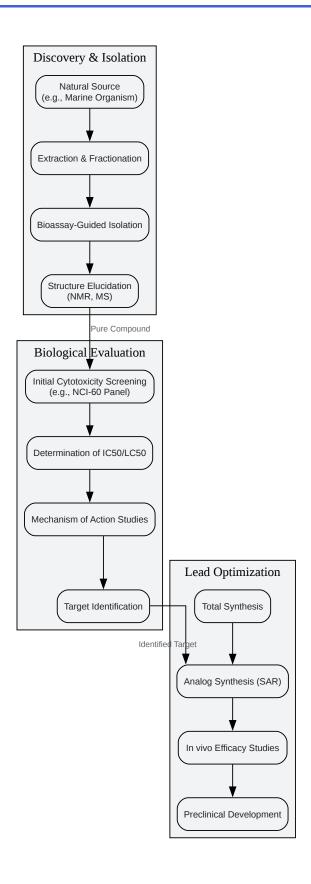


- Incubate the plate for 2-4 hours at 37°C, protected from light.
- Measure the fluorescence intensity using a plate reader.
- 4. Data Analysis:
- Subtract the average fluorescence of the blank wells (medium only) from all other wells.
- Express the results as a percentage of the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression analysis.

Logical Workflow for Natural Product Screening

As the specific signaling pathway for **Oxazinin 3** is unknown, the following diagram illustrates a general workflow for the screening and characterization of a novel natural product like **Oxazinin 3**.





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Caption: A generalized workflow for the discovery and development of a natural product drug lead.

Conclusion

Oxazinin 3 is a structurally defined marine natural product with potential for biological activity, as suggested by the properties of related compounds in its class. However, there is a notable gap in the publicly available scientific literature regarding its specific quantitative biological data and mechanism of action. The synthesis of **Oxazinin 3** has been achieved, which opens the door for further investigation into its pharmacological properties. Future research efforts are needed to fully characterize the bioactivity of **Oxazinin 3** and to explore its potential as a therapeutic agent.

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